molecular formula C15H9N3O3S B2435036 2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol CAS No. 914224-34-3

2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol

Cat. No. B2435036
M. Wt: 311.32
InChI Key: FCKPMFCYLRAGSW-UHFFFAOYSA-N
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Patent
US08883783B2

Procedure details

2-Amino-6-hydroxybenzothiazole, 2-Bromo-4-nitroacetophenone and absolute Ethanol are added together and heated to reflux for approximately 24 hours. Tetrabutylammonium iodide is added and the reaction is refluxed an additional 12 hours. The resulting yellow suspension is cooled and the solids collected and washed with Ethanol and Diethyl ether. The solids are dried under vacuum to give Intermediate 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:5]=2[N:6]=1.[CH:12]1[C:17]([C:18]([CH2:20]Br)=O)=[CH:16][CH:15]=[C:14]([N+:22]([O-:24])=[O:23])[CH:13]=1>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.C(O)C>[N+:22]([C:14]1[CH:15]=[CH:16][C:17]([C:18]2[N:1]=[C:2]3[N:6]([CH:20]=2)[C:5]2[CH:7]=[CH:8][C:9]([OH:11])=[CH:10][C:4]=2[S:3]3)=[CH:12][CH:13]=1)([O-:24])=[O:23] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C(=O)CBr)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for approximately 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is refluxed an additional 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting yellow suspension is cooled
CUSTOM
Type
CUSTOM
Details
the solids collected
WASH
Type
WASH
Details
washed with Ethanol and Diethyl ether
CUSTOM
Type
CUSTOM
Details
The solids are dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1N=C2SC3=C(N2C1)C=CC(=C3)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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